molecular formula C24H18Cl2N4OS2 B296743 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine

10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine

Cat. No.: B296743
M. Wt: 513.5 g/mol
InChI Key: SDVODAGRBCZIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine, also known as DTPA-PTZ, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of phenothiazine derivatives and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and proteins involved in cellular processes. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. It has also been found to inhibit the growth of various microorganisms such as bacteria and fungi.

Advantages and Limitations for Lab Experiments

10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has several advantages and limitations for lab experiments. One of the advantages is that this compound exhibits potent antimicrobial and anticancer activities, making it a potential candidate for drug development. However, one of the limitations is that the mechanism of action of this compound is not fully understood, making it difficult to study its effects in detail.

Future Directions

There are several future directions for research on 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine. One of the directions is to investigate the potential of this compound in the treatment of neurodegenerative diseases. Another direction is to study the mechanism of action of this compound in detail to better understand its therapeutic effects. Additionally, research can be conducted to optimize the synthesis method of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has been achieved through several methods. One of the most common methods is the reaction of 2,4-dichlorobenzaldehyde with ethyl cyanoacetate to form 2,4-dichlorophenylacrylic acid ethyl ester. The resulting compound is then reacted with thiosemicarbazide to form 2,4-dichlorophenyl-3-(1H-1,2,4-triazol-3-yl)thiourea. The final step involves the reaction of the previous compound with phenothiazine-10-carboxylic acid to form this compound.

Scientific Research Applications

10-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine has been extensively researched for its potential therapeutic properties. Studies have shown that this compound exhibits antimicrobial, antifungal, and anticancer activities. It has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

Molecular Formula

C24H18Cl2N4OS2

Molecular Weight

513.5 g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C24H18Cl2N4OS2/c1-2-29-23(16-12-11-15(25)13-17(16)26)27-28-24(29)32-14-22(31)30-18-7-3-5-9-20(18)33-21-10-6-4-8-19(21)30/h3-13H,2,14H2,1H3

InChI Key

SDVODAGRBCZIKD-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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